molecular formula C19H27NO3 B8287450 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methyl-3-isoxazolidinone

4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methyl-3-isoxazolidinone

Cat. No. B8287450
M. Wt: 317.4 g/mol
InChI Key: OTOTVZIIINPDEE-UHFFFAOYSA-N
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Patent
US04892870

Procedure details

A mixture of 20 g (60 mmol) of 4-[(3,5-di-tert-butyl-4-hydroxyphenyl)hydroxymethyl]-2-methyl-3-isoxazolidinone and 0.4 g of p-toluenesulfonic acid monohydrate in 300 ml of benzene was refluxed for 5 hours. The reaction mixture was concentrated and the concentrate triturated in 150 ml of ether to yield 10 g of the E-isomer of 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methyl-3-isoxazolidinone having a melting point of 194°-196° C.
Name
4-[(3,5-di-tert-butyl-4-hydroxyphenyl)hydroxymethyl]-2-methyl-3-isoxazolidinone
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:16](O)[CH:17]2[CH2:21][O:20][N:19]([CH3:22])[C:18]2=[O:23])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[C:1]([C:5]1[CH:6]=[C:7]([CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])[CH:16]=[C:17]1[CH2:21][O:20][N:19]([CH3:22])[C:18]1=[O:23])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-[(3,5-di-tert-butyl-4-hydroxyphenyl)hydroxymethyl]-2-methyl-3-isoxazolidinone
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C(C1C(N(OC1)C)=O)O
Name
Quantity
0.4 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the concentrate triturated in 150 ml of ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C2C(N(OC2)C)=O)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.